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Compound of Interest

Compound Name: IDO-IN-18

Cat. No.: B3859064 Get Quote

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of

tryptophan metabolism, playing a crucial role in immune evasion in cancer.[1] By depleting

tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps create

a tolerant tumor microenvironment.[1] Consequently, inhibitors of IDO1 have been a major

focus of drug development in oncology. This guide provides a comparative overview of the

pharmacokinetics of several key IDO1 inhibitors, offering valuable insights for researchers and

drug development professionals.

Pharmacokinetic Profiles of Key IDO1 Inhibitors
The pharmacokinetic properties of IDO1 inhibitors are critical to their clinical efficacy and

safety. Below is a summary of key pharmacokinetic parameters for prominent IDO1 inhibitors,

including epacadostat, indoximod, navoximod, and linrodostat.
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Parameter
Epacadostat
(INCB024360)

Indoximod
(NLG8189)

Navoximod
(GDC-0919)

Linrodostat
(BMS-986205)

Mechanism of

Action

Potent and

selective,

reversible,

competitive

inhibitor of IDO1.

[2][3]

Tryptophan

mimetic that acts

downstream of

IDO1,

modulating

mTOR and AhR

signaling.[4][5]

Orally

bioavailable

small molecule

inhibitor of IDO1.

[6][7]

Potent, selective,

oral inhibitor that

occupies the

heme cofactor-

binding site of

IDO1.[8][9]

Half-life (t½)
~10.5 hours (in

patients)[4][10]

~12 hours (in

patients)[6]

Favorable with a

prolonged half-

life enabling

once-daily

dosing.[11]

Not explicitly

stated in the

provided results.

Time to

Maximum

Concentration

(Tmax)

~2 hours[12] ~2.9 hours[4][10]
~15-60

minutes[6]

Not explicitly

stated in the

provided results.

Bioavailability

Good oral

bioavailability

across species.

[13]

Moderate

bioavailability.

[14]

55.5% (absolute

bioavailability in

healthy

volunteers)[15]

Favorable, with

exposures

exceeding

therapeutic

targets at 50 mg.

[16]

Clearance
Primarily through

metabolism.[15]

Constant

clearance from

the central

compartment.[2]

62.0 L/h (in

healthy

volunteers)[15]

Not explicitly

stated in the

provided results.

Volume of

Distribution (Vd)

Two-

compartment

distribution.[2]

Not explicitly

stated in the

provided results.

1120 L (in

healthy

volunteers)[15]

Not explicitly

stated in the

provided results.
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Key Metabolites

M9 (glucuronide-

conjugate), M11

(gut microbiota

metabolite), M12

(secondary

metabolite from

M11).[17]

Not explicitly

stated in the

provided results.

Extensively

metabolized, with

the major

metabolite being

a glucuronide

conjugate (M28).

[15]

Not explicitly

stated in the

provided results.

Experimental Protocols
The pharmacokinetic data presented above were determined using standard methodologies in

preclinical and clinical studies.

Pharmacokinetic Analysis in Human Plasma:

Sample Collection: Blood samples are typically collected at predefined time points before

and after drug administration.[12][18]

Bioanalytical Method: Plasma concentrations of the drug and its metabolites are quantified

using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays.

[18][19]

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is commonly used to

determine key pharmacokinetic parameters such as half-life (t½), maximum plasma

concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma

concentration-time curve (AUC).[18] Population pharmacokinetic modeling may also be

employed to identify significant covariates influencing drug disposition.[2]

In Vitro Transporter Interaction Assays:

Cell Lines: Various in vitro systems, including cell lines overexpressing specific transporters

(e.g., P-glycoprotein, BCRP, OATP1B1), are used.[17]

Methodology: The interaction of the IDO1 inhibitor and its metabolites with efflux and uptake

transporters is evaluated to understand their potential role in drug absorption and disposition.

[17]
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Signaling Pathway and Experimental Workflow
The inhibition of IDO1 impacts downstream signaling pathways involved in immune regulation.
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Caption: IDO1 signaling pathway and points of intervention by inhibitors.

The experimental workflow for evaluating the pharmacokinetics of an IDO1 inhibitor typically

involves several key stages.
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Caption: General experimental workflow for pharmacokinetic studies of IDO1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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